3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
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Overview
Description
3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is an organic compound that features a fluorophenyl group, a phenyl group, a thiazole ring, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring followed by the introduction of the acrylonitrile group and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be studied for their interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific diseases or conditions.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action for compounds like 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile would depend on their specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or interfering with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 3-(4-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 3-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile may impart unique properties, such as increased metabolic stability or altered electronic characteristics, compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXOMUIJEUEXIB-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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